L-Phenylalaninol

Catalog No.
S1767598
CAS No.
3182-95-4
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalaninol

CAS Number

3182-95-4

Product Name

L-Phenylalaninol

IUPAC Name

(2S)-2-amino-3-phenylpropan-1-ol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1

InChI Key

STVVMTBJNDTZBF-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)CC(CO)N

Synonyms

L-Phenylalaninol;3182-95-4;(S)-2-amino-3-phenylpropan-1-ol;(S)-2-Amino-3-phenyl-1-propanol;(S)-(-)-2-Amino-3-phenyl-1-propanol;H-Phenylalaninol;(s)-phenylalaninol;Phenylalaninol;CHEMBL1235287;STVVMTBJNDTZBF-VIFPVBQESA-N;(2S)-2-amino-3-phenylpropan-1-ol;MFCD00004732;(s)-(-)-2-amino-3-phenyl-propanol;L(-)-2-Amino-3-Phenyl-1-Propanol;L-2-Amino-3-phenyl-1-propanol;l-(-)-phenylalaninol;HPH;2-Amino-3-phenyl-1-propanol#;l-benzylglycinol;L-Phenylalanoil;1-phenylalaninol;h-phe-ol;l-2-phenylalaninol;(L)-phenylalaninol;(-)-phenylalaninol

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)N

Pyrrole Protection of L-Phenylalanine/L-Phenylalaninol

Specific Scientific Field: Chemical Biology and Drug Discovery

Summary of the Application: L-Phenylalaninol is used in the quantitative pyrrole protection of L-phenylalanine in aqueous media. This process is a part of the Clauson-Kaas reaction, which is a prominent tool in chemical biology and drug discovery .

Methods of Application: The Clauson-Kaas methodology involves a standard two-phase acidic mixture buffered with acetate salts. This is used for the time-consuming catalytic condensation of 2,5-dimethoxytetrahydrofuran and fast removal of pyrrolyl products after formation to inhibit their racemization .

Results or Outcomes: The protocol proceeds within only 15 minutes at 90 °C, achieving nearly quantitative conversion to the final pyrrolyl product via convenient and facile column-free purification .

Antiulcer Agent and Treatment for Phenylketonuria

Specific Scientific Field: Medicine and Pharmacology

Summary of the Application: L-Phenylalaninol acts as an antiulcer agent that reduces the secretion of gastric acid and prevents ulcer formation. It also inhibits intestinal absorption of L-phenylalanine, making it a prospective treatment for phenylketonuria .

Methods of Application: L-Phenylalaninol is administered to patients to reduce the secretion of gastric acid and prevent ulcer formation. It is also used to inhibit the intestinal absorption of L-phenylalanine .

Results or Outcomes: The use of L-Phenylalaninol has shown promising results in reducing the secretion of gastric acid and preventing ulcer formation. It has also shown potential in treating phenylketonuria by inhibiting the intestinal absorption of L-phenylalanine .

Synthesis of Biochemically Active Compounds

Specific Scientific Field: Biochemistry and Pharmacology

Summary of the Application: L-Phenylalaninol is used as a building block in the synthesis of biochemically active compounds, including HIV protease inhibitors .

Methods of Application: The specific methods of application can vary depending on the type of biochemically active compound being synthesized. L-phenylalaninol is typically used as a starting material or intermediate in these syntheses .

Results or Outcomes: The use of L-Phenylalaninol in the synthesis of biochemically active compounds has led to the development of effective treatments for various diseases, including HIV .

Biosynthesis of L-Phenylalanine from Aromatic Precursors

Specific Scientific Field: Bioengineering and Microbiology

Summary of the Application: L-Phenylalaninol is used in the biosynthesis of L-Phenylalanine in E. coli from inexpensive aromatic precursors .

Methods of Application: The engineered L-Phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-Phenylalanine. The second module catalyzes phenylpyruvate to L-Phenylalanine .

Results or Outcomes: The engineered E. coli containing these two modules could produce L-Phenylalanine from benzaldehyde with a conversion rate of 69%. This work opens the possibility of L-Phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

Synthesis of Opto-Electronic Polymers

Specific Scientific Field: Material Science and Engineering

Summary of the Application: The typical pyrrole ring, which is extensively adopted in peptidomimetics, generally exists in natural or non-natural drug candidates, synthetic intermediates, and opto-electronic polymers . L-Phenylalaninol is used in the synthesis of these opto-electronic polymers .

Methods of Application: The specific methods of application can vary depending on the type of opto-electronic polymer being synthesized. L-phenylalaninol is typically used as a starting material or intermediate in these syntheses .

Results or Outcomes: The use of L-Phenylalaninol in the synthesis of opto-electronic polymers has led to the development of new materials with promising properties for use in various applications, including agriculture, food, medicinal and pharmaceutical chemistry .

Bioconjugations

Specific Scientific Field: Biochemistry and Molecular Biology

Summary of the Application: L-Phenylalaninol is used in bioconjugations, which are processes that involve joining two biomolecules together . This is particularly useful in the development of new drugs and therapies .

Methods of Application: In bioconjugations, L-Phenylalaninol is used as a linker molecule to join two other molecules together. The specific methods of application can vary depending on the molecules being conjugated .

Results or Outcomes: The use of L-Phenylalaninol in bioconjugations has led to the development of new drugs and therapies. For example, it has been used to construct bioactive ureas as ASK1 and PI3K inhibitors .

L-Phe-ol is a chiral molecule with an L-stereochemistry at the second carbon atom. It is believed to be a natural product, although its exact biological source remains unidentified []. Research suggests it might play a role in some physiological processes, but more investigation is needed [].


Molecular Structure Analysis

L-Phe-ol possesses a unique structure combining an amino group (NH2), a phenyl ring (C6H5), and a primary alcohol group (OH) linked to a three-carbon chain. The L-configuration places the amino group and the hydrogen atom on the same side of the second carbon atom []. This specific arrangement could influence its interactions with other molecules.


Chemical Reactions Analysis

  • Reduction: The presence of a ketone group (C=O) in some precursors allows reduction to L-Phe-ol using reducing agents like sodium borohydride (NaBH4).
  • Esterification: The alcohol group can react with carboxylic acids to form esters, although specific examples for L-Phe-ol haven't been documented yet.

XLogP3

0.7

UNII

9GE9QOP0ET

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3182-95-4

Wikipedia

L-phenylalaninol

Dates

Modify: 2023-08-15

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